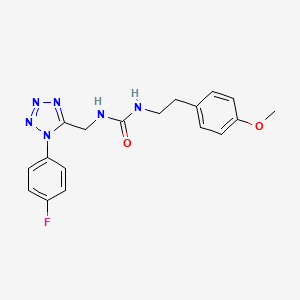

![molecular formula C19H27N3O7S B2588708 N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide CAS No. 2310142-46-0](/img/structure/B2588708.png)

N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide is a useful research compound. Its molecular formula is C19H27N3O7S and its molecular weight is 441.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

PNMT Inhibitory Potency and Selectivity

The compound's derivatives have been studied for their potential in inhibiting phenylethanolamine N-methyltransferase (PNMT) with remarkable potency and selectivity. A study synthesized and evaluated a series of compounds for their PNMT inhibitory potency and affinity for the alpha(2)-adrenoceptor, demonstrating that certain nonpolar substituents on the sulfonamide nitrogen led to high PNMT inhibitory potency and selectivity. The compounds are predicted to be able to penetrate the blood-brain barrier, with specific derivatives showing exceptional potency and selectivity, offering insights into the enzyme's active site and potential for crossing the blood-brain barrier (Grunewald et al., 2005).

Sensitization of Lanthanide NIR Luminescence

Research on the compound's derivatives has also revealed their application in sensitizing the near-infrared (NIR) luminescence of lanthanide ions. New polydentate ligands were synthesized to chelate lanthanide ions effectively, leading to stable complexes that exhibit significant NIR luminescence. These findings suggest potential applications in developing NIR probes for bioanalyses, exploiting the compound's ability to form stable complexes with lanthanide ions and enhancing their luminescence properties (Comby et al., 2006).

Oxidation Reactions and Molecular Transformations

Another study explored the reactions of methanesulfonyl derivatives under oxidative conditions, highlighting the methanesulfonyl radical's role in various molecular transformations. These reactions are significant for understanding the methanesulfonyl group's reactivity and its potential in synthetic chemistry, particularly in the oxidation of methanesulfinic acid and the subsequent formation of diverse products (Flyunt et al., 2001).

Demethylation Techniques

The compound's derivatives have been utilized in developing new methods for the rapid demethylation of methyl phenyl ethers. This research presents a microwave-assisted technique for demethylating methyl phenyl ethers using methanesulfonic acid, showcasing the method's efficiency and potential applications in radiochemistry and the synthesis of precursor compounds (Fredriksson & Stone-Elander, 2002).

Propriétés

IUPAC Name |

N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O7S/c1-30(26,27)22-7-2-3-14-4-5-15(11-16(14)22)21-18(25)17(24)20-12-19(29-10-8-23)6-9-28-13-19/h4-5,11,23H,2-3,6-10,12-13H2,1H3,(H,20,24)(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZUDCNZJZMZWAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3(CCOC3)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-3-((tetrahydrofuran-2-yl)methyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2588625.png)

![3-((1-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2588626.png)

![3-(4-fluorophenyl)-9-(2-methoxyethyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2588636.png)

![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,2-diphenylacetamide](/img/structure/B2588637.png)

![4-[(benzyloxy)methyl]-1-(2,5-dimethylfuran-3-carbonyl)piperidine](/img/structure/B2588639.png)

![5-(benzylthio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2588642.png)

![N-{[1,1'-BIPHENYL]-4-YL}-2-METHYL-4-(4-NITROPHENYL)-1,3-THIAZOLE-5-CARBOXAMIDE](/img/structure/B2588643.png)

![7-[(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)methoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one](/img/structure/B2588644.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2588646.png)

![[(4As,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrol-4a-yl]methanol;hydrochloride](/img/structure/B2588648.png)